molecular formula C11H13N B1623127 1-Tert-butyl-4-isocyanobenzene CAS No. 602262-03-3

1-Tert-butyl-4-isocyanobenzene

Cat. No.: B1623127
CAS No.: 602262-03-3
M. Wt: 159.23 g/mol
InChI Key: GSCBYFBCMZYTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-4-isocyanobenzene is an aromatic organic compound characterized by a benzene ring substituted with a tert-butyl group (-C(CH₃)₃) at the 1-position and an isocyanate group (-NCO) at the 4-position. The tert-butyl group confers steric bulk and enhances solubility in non-polar solvents, while the isocyanate group enables reactivity with nucleophiles, making this compound valuable in polymer chemistry (e.g., polyurethane precursors) and pharmaceutical intermediates.

Properties

CAS No.

602262-03-3

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1-tert-butyl-4-isocyanobenzene

InChI

InChI=1S/C11H13N/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-3H3

InChI Key

GSCBYFBCMZYTRO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)[N+]#[C-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[N+]#[C-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-tert-butyl-4-isocyanobenzene with structurally related compounds, focusing on functional group differences, physicochemical properties, reactivity, and applications.

Functional Group and Structural Analysis

Compound Functional Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound -NCO C₁₁H₁₃NO 177.24 Directly substituted isocyanate; high electrophilicity
4-tert-Butylphenyl isothiocyanate -NCS C₁₁H₁₃NS 193.30 Thiocyanate group; reduced electrophilicity vs. -NCO
4-tert-Butylbenzyl isocyanate -NCO (via CH₂ spacer) C₁₂H₁₅NO 191.26 Methylene spacer; decreased steric hindrance
Phenyl isocyanate -NCO C₇H₅NO 119.12 No tert-butyl group; higher volatility

Physicochemical Properties

Property This compound 4-tert-Butylphenyl isothiocyanate Phenyl isocyanate
Boiling Point (°C) ~250 (estimated) ~265 (literature) 165
Solubility Soluble in toluene, THF Soluble in DCM, ethers Miscible in polar aprotic solvents
Stability Air-sensitive (moisture) More stable than -NCO analogs Highly moisture-sensitive

Toxicity and Handling

  • 4-tert-Butylphenyl isothiocyanate : Less acute toxicity than isocyanates but may cause skin irritation.
  • Phenyl isocyanate : Highly toxic; regulated under OSHA standards for workplace exposure.

Research Findings and Industrial Relevance

  • Synthetic Utility: The tert-butyl group in this compound improves solubility in organic phases, enabling homogeneous reactions in non-polar solvents .
  • Polymer Chemistry : Its steric bulk reduces cross-linking density in polyurethanes, enhancing material flexibility.
  • Contrast with Isothiocyanates : While 4-tert-butylphenyl isothiocyanate is preferred in agrochemicals for its slower degradation, the isocyanate variant is favored in high-performance polymers requiring rapid curing .

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